molecular formula C22H14ClN3O3 B5368123 3-(2-CHLOROPHENYL)-2-(3-NITROSTYRYL)-4(3H)-QUINAZOLINONE

3-(2-CHLOROPHENYL)-2-(3-NITROSTYRYL)-4(3H)-QUINAZOLINONE

Cat. No.: B5368123
M. Wt: 403.8 g/mol
InChI Key: HNIRHIQEHUVPGR-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorophenyl)-2-(3-nitrostyryl)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a chlorophenyl group, a nitrostyryl group, and a quinazolinone core, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-2-(3-nitrostyryl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: 2-chlorobenzaldehyde, 3-nitrobenzaldehyde, and anthranilic acid.

    Step 1: Condensation of 2-chlorobenzaldehyde with anthranilic acid to form 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one.

    Step 2: Reduction of the benzoxazinone intermediate to yield 2-(2-chlorophenyl)-4(3H)-quinazolinone.

    Step 3: Knoevenagel condensation of the quinazolinone with 3-nitrobenzaldehyde to produce the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2-(3-nitrostyryl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Properties

IUPAC Name

3-(2-chlorophenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O3/c23-18-9-2-4-11-20(18)25-21(24-19-10-3-1-8-17(19)22(25)27)13-12-15-6-5-7-16(14-15)26(28)29/h1-14H/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIRHIQEHUVPGR-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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